molecular formula C8H12O2 B2427027 (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde CAS No. 2290784-38-0

(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde

Cat. No.: B2427027
CAS No.: 2290784-38-0
M. Wt: 140.182
InChI Key: KTAHHMSERHRZQZ-RNJXMRFFSA-N
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Description

(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde is a bicyclic organic compound featuring an oxabicyclo structure. This compound is notable for its unique three-dimensional framework, which imparts distinct chemical properties and reactivity. It is often utilized in synthetic organic chemistry due to its potential as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde typically involves the use of intramolecular cyclization reactions. One common method is the intramolecular Diels-Alder reaction, where a diene and a dienophile within the same molecule react to form the bicyclic structure. This reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials are typically derived from readily available precursors, and the reaction conditions are optimized to minimize by-products and maximize the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid.

    Reduction: Formation of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the construction of diverse chemical frameworks through various functionalization reactions .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a building block in the synthesis of bioactive molecules. Its rigid bicyclic structure can impart desirable pharmacokinetic properties to drug candidates .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural features make it a valuable component in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde is primarily determined by its functional groups and three-dimensional structure. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The bicyclic framework provides rigidity and spatial orientation, which can influence the compound’s interactions with biological targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid
  • (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-methanol
  • 2-Azabicyclo[3.2.1]octane

Uniqueness

Compared to similar compounds, (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and allows for a wide range of chemical transformations. The oxabicyclo structure also provides a rigid and well-defined three-dimensional framework, making it a valuable intermediate in synthetic organic chemistry .

Properties

IUPAC Name

(1S,2R,5S)-6-oxabicyclo[3.2.1]octane-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-4-6-1-2-8-3-7(6)5-10-8/h4,6-8H,1-3,5H2/t6-,7+,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAHHMSERHRZQZ-RNJXMRFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1OC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]2C[C@H]1OC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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